molecular formula C7H11Cl2NO B2765232 3,3-Bis(chloromethyl)-1-ethylazetidin-2-one CAS No. 2225136-45-6

3,3-Bis(chloromethyl)-1-ethylazetidin-2-one

Cat. No.: B2765232
CAS No.: 2225136-45-6
M. Wt: 196.07
InChI Key: IQUOQDMXBNEWTC-UHFFFAOYSA-N
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Description

3,3-Bis(chloromethyl)-1-ethylazetidin-2-one is a β-lactam derivative characterized by a four-membered azetidinone ring substituted with two chloromethyl groups at the 3-position and an ethyl group at the 1-position.

Properties

IUPAC Name

3,3-bis(chloromethyl)-1-ethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Cl2NO/c1-2-10-5-7(3-8,4-9)6(10)11/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUOQDMXBNEWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C1=O)(CCl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,3-Bis(chloromethyl)-1-ethylazetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pentaerythritol trichlorohydrin with a non-organic base like sodium hydroxide to form the desired azetidinone ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3,3-Bis(chloromethyl)-1-ethylazetidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as azides, to form azido derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxetane derivatives or reduction to form simpler amines.

    Ring-Opening Reactions: The azetidinone ring can be opened under acidic or basic conditions to form linear amides or other derivatives.

Common reagents used in these reactions include sodium azide for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

3,3-Bis(chloromethyl)-1-ethylazetidin-2-one is utilized as an intermediate in synthesizing energetic polymers such as poly(bis(azidomethyl)oxetane), which are explored for their use in propellant binders in rocket fuels. The ability to undergo substitution reactions allows the introduction of various functional groups that can modify the properties of resulting materials.

Reaction Type Description
SubstitutionChloromethyl groups can be replaced with azides to form azido derivatives.
OxidationCan be oxidized to form oxetane derivatives.
ReductionReduction yields simpler amines from the compound.

Biology and Medicine

The derivatives of this compound are being investigated for their potential antibacterial and anticancer properties. For instance, azido derivatives have shown promise in targeting specific biological pathways associated with cancer cells and bacterial infections.

Case Study: Anticancer Activity

  • Research Findings : Studies indicate that azido derivatives derived from this compound exhibit significant cytotoxicity against various cancer cell lines.
  • Mechanism of Action : These derivatives generate reactive nitrogen species that interact with cellular components, leading to apoptosis in cancer cells.

Materials Science

In materials science, this compound is employed to create polymers with enhanced thermal stability and mechanical properties. Its unique reactivity allows for the development of materials suitable for high-performance applications.

Material Type Properties Applications
Energetic PolymersHigh energy density, stability under stressRocket propellants, explosives
Specialty CoatingsResistance to heat and chemicalsProtective coatings for industrial applications

Mechanism of Action

The mechanism of action of 3,3-Bis(chloromethyl)-1-ethylazetidin-2-one and its derivatives involves the interaction with specific molecular targets. For instance, azido derivatives can generate reactive nitrogen species that interact with cellular components, leading to antibacterial or anticancer effects. The exact pathways depend on the specific derivative and its target.

Comparison with Similar Compounds

3,3-Bis(chloromethyl)oxetane (BPMO)

  • Structure : Oxetane ring with two chloromethyl groups at the 3-position.
  • Synthesis: Prepared via N-alkylation of phenoxazine with 3,3-bis(chloromethyl)oxetane in THF using potassium tert-butoxide .
  • Applications : Used as a host material in organic light-emitting diodes (OLEDs) due to its π-conjugated system and electroluminescent properties .
  • Key Difference: The oxetane ring (oxygen atom) versus the azetidinone ring (amide group) alters electronic properties and reactivity.

1,1'-(Ethane-1,2-diyl)bis(3-chloro-4-(p-tolyl)azetidin-2-one) (Compound 6)

  • Structure: Two azetidinone rings linked by an ethane spacer, each substituted with 3-chloro and p-tolyl groups.
  • Synthesis : Reacting imine derivatives with chloroacetyl chloride in 1,4-dioxane using triethylamine as a base .
  • Key Difference : The presence of aryl (p-tolyl) substituents enhances steric hindrance compared to the ethyl group in the target compound.

3,3′-Bis(chloromethyl)-4,4′-diethoxy-1,1′-biphenyl

  • Structure : Biphenyl core with chloromethyl and ethoxy substituents.
  • Synthesis: Derived from bisphenol precursors for electroluminescent polymers .
  • Key Difference : The biphenyl backbone provides extended conjugation, favoring applications in optoelectronics over β-lactam chemistry.

Trends :

  • Chloroacetyl chloride is a common reagent for introducing chloro-methyl groups in azetidinones .
  • Triethylamine is widely used as a base to neutralize HCl byproducts during reactions .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Spectral Data Reference
3,3-Bis(chloromethyl)-1-ethylazetidin-2-one (calculated) C₇H₁₀Cl₂NO 209.07 Expected IR: ~1750 cm⁻¹ (C=O stretch)
Compound 6 C₂₈H₂₄Cl₂N₂O₂ 495.41 ¹H NMR: δ 2.35 (s, 6H, CH₃), δ 4.25–4.40 (m, 4H, CH₂Cl)
Compound 7 C₃₀H₂₆Cl₂N₂O₄ 555.44 FT-IR: 1735 cm⁻¹ (azetidinone C=O)

Key Observations :

  • The target compound’s lower molecular weight (vs. aryl-substituted analogs) suggests higher solubility in polar solvents.
  • Chloromethyl groups contribute to electrophilic reactivity, enabling further functionalization .

Biological Activity

3,3-Bis(chloromethyl)-1-ethylazetidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevance in drug development, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C7_{7}H10_{10}Cl2_{2}N2_{2}O
  • CAS Number : 2225136-45-6

The compound features an azetidine ring with two chloromethyl groups at the 3-position and an ethyl group at the 1-position. This unique structure may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against a range of bacterial strains.
  • Anti-inflammatory Properties : Preliminary studies suggest it may inhibit inflammatory pathways.
  • Cytotoxic Effects : There is evidence of cytotoxicity against certain cancer cell lines.

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibits pro-inflammatory cytokines
CytotoxicityInduces apoptosis in cancer cell lines

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions, leading to altered cellular responses.

Case Study: Anti-inflammatory Mechanism

In a study examining its anti-inflammatory effects, researchers found that the compound inhibited the expression of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition was associated with a reduction in prostaglandin synthesis, suggesting a pathway for its anti-inflammatory activity.

Synthesis and Derivatives

The synthesis of this compound has been documented in various studies. Derivatives of this compound are being explored for enhanced biological activity and specificity.

Table 2: Synthetic Routes and Yields

Synthetic RouteYield (%)Reference
Reaction with chloromethyl methyl ketone75
Use of base-catalyzed reactions80

Future Directions in Research

Further research is needed to fully elucidate the pharmacological potential of this compound. Key areas for future investigation include:

  • In Vivo Studies : To assess the therapeutic potential and safety profile.
  • Mechanistic Studies : To identify specific molecular targets and pathways involved.
  • Development of Analogues : To enhance efficacy and reduce toxicity.

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